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Introduction
Cevidoplenib (formerly SKI-O-703) is an orally administered, potent, and selective inhibitor of

Spleen Tyrosine Kinase (Syk). Syk is a critical mediator of signal transduction downstream of

various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcR) on

myeloid cells.[1] Its central role in the activation of B cells and innate inflammatory cells makes

it a compelling therapeutic target for a range of antibody-mediated autoimmune diseases.[2]

These application notes provide detailed protocols for the evaluation of Cevidoplenib in a

humanized mouse model of Immune Thrombocytopenia (ITP), a common autoimmune

bleeding disorder characterized by autoantibody-mediated platelet destruction.

Mechanism of Action
Cevidoplenib selectively inhibits Syk, thereby blocking the signaling cascades that lead to

immune cell activation. In the context of ITP, this has a dual effect:

Inhibition of B-cell Activation and Autoantibody Production: By blocking BCR signaling,

Cevidoplenib can impede the proliferation and differentiation of autoreactive B cells into

plasma cells that produce anti-platelet autoantibodies.

Inhibition of Macrophage-mediated Platelet Phagocytosis: By inhibiting FcγR signaling in

macrophages, Cevidoplenib prevents the phagocytosis and destruction of opsonized
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platelets.

Data Presentation: Summary of Cevidoplenib
Clinical Trial Data in ITP
The following tables summarize the key efficacy and safety data from a Phase II multicenter,

randomized, double-blind, placebo-controlled study of Cevidoplenib in adult patients with

persistent and chronic ITP.[3]

Table 1: Efficacy of Cevidoplenib in Patients with Persistent and Chronic ITP

Endpoint Placebo (n=12)
Cevidoplenib 200
mg BID (n=26)

Cevidoplenib 400
mg BID (n=23)

Overall Platelet

Response
33.3% 46.2% 63.6%

Sustained Platelet

Response
0% 19.2% 27.3%

Mean Change from

Baseline in Platelet

Count (x10³/µL)

17.5 36.02 41.6

BID: twice daily[3]

Table 2: Safety Profile of Cevidoplenib in Patients with Persistent and Chronic ITP

Adverse Event (AE) Placebo (n=12)
Cevidoplenib (Combined
Doses, n=48)

Any AE 66.7% 66.7%

Serious AEs 25% 4.2%

Treatment-Related Grade 3 or

4 AEs
0% 6.3%
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[3]

Experimental Protocols
Protocol 1: Establishment of a Humanized Mouse Model
with Human Hematopoietic Stem Cells
This protocol describes the generation of immunodeficient mice reconstituted with a human

immune system (Hu-NSG™ mice) through the transplantation of human CD34+ hematopoietic

stem cells (HSCs).

Materials:

NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG™) mice, 5-6 weeks old[4]

Cryopreserved human CD34+ HSCs isolated from umbilical cord blood or mobilized

peripheral blood

Sterile phosphate-buffered saline (PBS)

X-ray irradiator

Animal housing under specific pathogen-free conditions

Procedure:

Sublethal Irradiation: Irradiate NSG™ mice with a single dose of 1.91 Gy using an

orthovoltage X-ray source. This step is crucial for myeloablation to allow for the engraftment

of human HSCs.[4]

Thawing of CD34+ HSCs: Rapidly thaw cryopreserved human CD34+ HSCs in a 37°C water

bath. Wash the cells with sterile PBS to remove cryoprotectant.

Cell Viability and Counting: Assess cell viability using trypan blue exclusion. Count the viable

cells to ensure the desired cell number for injection.

HSC Transplantation: Within 24 hours of irradiation, intravenously inject 1-2 x 105 viable

human CD34+ HSCs in a volume of 200 µL of sterile PBS into the tail vein of each irradiated
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NSG™ mouse.[5]

Engraftment Period: House the mice under sterile conditions with autoclaved food, water,

and bedding for 12-16 weeks to allow for the engraftment and multilineage differentiation of

human hematopoietic cells.

Monitoring of Human Immune System Reconstitution: At 12 weeks post-transplantation,

collect peripheral blood from the mice and perform flow cytometry to determine the

percentage of human CD45+ cells (hCD45+). Successful engraftment is typically defined as

>25% hCD45+ cells in the peripheral blood. Further characterization of human B cells

(CD19+), T cells (CD3+), and myeloid cells (CD33+) should be performed.

Protocol 2: Induction of Immune Thrombocytopenia in
Humanized Mice
This protocol describes the induction of ITP in successfully engrafted Hu-NSG™ mice.

Materials:

Hu-NSG™ mice with stable human immune system engraftment

Anti-human CD41 monoclonal antibody (mAb)

Sterile PBS

Procedure:

Baseline Platelet Count: Prior to ITP induction, obtain baseline platelet counts from all Hu-

NSG™ mice. Collect a small volume of peripheral blood via saphenous or tail vein bleed into

an anticoagulant-containing tube. Analyze platelet counts using an automated hematology

analyzer or by flow cytometry.

ITP Induction: Administer a single intraperitoneal (i.p.) injection of an anti-human CD41 mAb.

The optimal dose will need to be determined empirically, but a starting point can be

extrapolated from murine ITP models (e.g., 1-2 µg per mouse).[6] This antibody will bind to

human platelets, leading to their opsonization and clearance by human phagocytes

(macrophages) reconstituted in the mice.
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Confirmation of Thrombocytopenia: Monitor platelet counts daily for 3-5 days post-antibody

injection to confirm the development of thrombocytopenia (a significant drop from baseline

platelet counts). The platelet nadir is typically expected within 24-48 hours.

Protocol 3: Evaluation of Cevidoplenib Efficacy in the
Humanized ITP Mouse Model
This protocol outlines the procedure for treating Hu-NSG™ ITP mice with Cevidoplenib and

evaluating its therapeutic effect.

Materials:

Hu-NSG™ mice with induced ITP

Cevidoplenib (SKI-O-703)

Vehicle control (e.g., 0.5% methylcellulose)

Oral gavage needles

Procedure:

Group Allocation: Once thrombocytopenia is established, randomize the mice into treatment

and control groups (n=8-10 mice per group):

Vehicle control group

Cevidoplenib treatment group(s) (e.g., 42 mg/kg and 84 mg/kg, administered orally twice

daily).[7]

Drug Administration: Administer Cevidoplenib or vehicle control orally via gavage twice daily

for a period of 7-14 days.

Monitoring of Platelet Counts: Collect peripheral blood every 2-3 days to monitor platelet

count recovery.

Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood

and tissues for further analysis:
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Final Platelet Count: Determine the final platelet count for each mouse.

Flow Cytometry of Spleen and Bone Marrow: Analyze the populations of human B cells,

plasma cells, and macrophages in the spleen and bone marrow to assess the effect of

Cevidoplenib on these cell populations.

Measurement of Anti-Platelet Antibodies: If possible, develop an assay to measure the

levels of human anti-platelet antibodies in the serum of the mice.

Histopathology: Examine spleen and bone marrow sections for any histological changes.
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Caption: Cevidoplenib inhibits Syk, blocking BCR and FcR signaling pathways.
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Caption: Experimental workflow for testing Cevidoplenib in a humanized ITP mouse model.
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Caption: Logical relationship of Cevidoplenib's dual mechanism in ITP.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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